Home > Products > Building Blocks P13494 > (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID - 769908-13-6

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

Catalog Number: EVT-339363
CAS Number: 769908-13-6
Molecular Formula: C25H24FNO4
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is a synthetic compound often utilized as a key intermediate in the development of HMG-CoA reductase inhibitors [, , ]. These inhibitors, commonly known as statins, are a class of lipid-lowering medications []. They are widely prescribed for the treatment of hypercholesterolemia, a condition characterized by elevated levels of cholesterol in the blood [].

Future Directions
  • Development of novel synthetic routes: Exploring more efficient and environmentally friendly methods for its synthesis is crucial for large-scale production and reducing environmental impact [, ].
  • Structure-activity relationship studies: Investigating the impact of modifying various structural elements on its activity and properties can lead to the discovery of more potent and selective HMG-CoA reductase inhibitors [, ].

(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid (Pitavastatin)

  • Compound Description: Pitavastatin is a commercially available statin medication used to lower cholesterol levels in the blood. [, , , , , ] It functions by inhibiting the enzyme HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. []
  • Relevance: Pitavastatin shares an almost identical structure with the target compound, (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid. The only structural difference lies in the stereochemistry at the 5-position of the heptanoic acid moiety. While the target compound has a 5R configuration, Pitavastatin possesses a 5S configuration. This difference in stereochemistry might influence the compound's binding affinity to HMG-CoA reductase and, consequently, its potency as a cholesterol-lowering agent. [, ]

(3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

  • Compound Description: BMS-644950 is an investigational HMG-CoA reductase inhibitor with demonstrated efficacy in reducing plasma lipids in preclinical studies. [] Developed with a focus on reduced myotoxicity compared to existing statins, BMS-644950 exhibits enhanced selectivity for hepatocytes over myocytes. []
  • Relevance: Though structurally distinct from (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, BMS-644950 belongs to the same broader category of 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitors. [] This shared target and similar therapeutic application make BMS-644950 relevant for comparison, particularly in terms of efficacy, safety, and potential for reduced myotoxicity.

(3R,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid

  • Compound Description: This compound is identified as a process-related impurity in the synthesis of Pitavastatin. [] Its presence could indicate incomplete reaction steps or degradation of the desired product during the manufacturing process.
  • Relevance: This compound closely resembles (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid in its core structure. The primary difference lies in the presence of a ketone group at the 5-position instead of a hydroxyl group. [] This structural similarity suggests a close synthetic relationship to the target compound, potentially serving as a precursor or a byproduct during synthesis.

(3R, 5S)-7-[2-cyclopropyl-4-(4- fluorophenyl)quinolin-3-yl]-3,5-dihydroxyheptanoate

  • Compound Description: This compound, existing as a calcium salt, is another process-related impurity identified during the synthesis of Pitavastatin. [] Its presence, similar to the previously mentioned impurity, highlights the importance of controlling reaction conditions to minimize the formation of undesired byproducts.
  • Relevance: This compound shares the core structure of (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, differing primarily in the saturation of the double bond within the heptanoic acid side chain. [] This structural similarity points to its potential role as an intermediate or a byproduct in the synthesis of the target compound.
  • Compound Description: These two compounds, both existing as calcium salts, represent diastereomers identified as process-related impurities during the synthesis of Pitavastatin. [] Their presence emphasizes the challenges in achieving stereochemical control during the multistep synthesis of chiral molecules like Pitavastatin.
  • Relevance: These compounds are diastereomers of (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, differing in the stereochemical configuration at the 3- and 5- positions of the heptanoic acid moiety. [] The close structural relationship with the target compound underscores the need for stringent purification methods to separate the desired product from its diastereomeric impurities.
  • Compound Description: Rosuvastatin, marketed under brand names like Crestor, is a widely prescribed statin medication used to manage high cholesterol levels and reduce the risk of cardiovascular disease. [, ]
  • Relevance: Although Rosuvastatin and (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid share the core structure of a 3,5-dihydroxyhept-6-enoic acid moiety, they differ significantly in their aromatic ring systems. [, ] Rosuvastatin incorporates a pyrimidine ring, while the target compound contains a quinoline ring. Despite these differences, both compounds belong to the statin class of drugs and function as HMG-CoA reductase inhibitors.
Overview

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry. This compound features a quinoline core that is substituted with a cyclopropyl group and a fluorophenyl group, along with a heptenoic acid chain that possesses two hydroxyl groups. The unique structural characteristics of this compound make it an interesting subject for research in pharmacology and related fields.

Source

This compound can be sourced from various chemical suppliers and databases, such as PubChem and LGC Standards. Its CAS number is 254452-96-5, which can be used to identify it in chemical inventories .

Classification

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID falls under the category of quinoline derivatives and is classified as a bioactive compound due to its potential therapeutic effects. It is particularly relevant in the study of statins, as it shares structural similarities with known cholesterol-lowering agents .

Synthesis Analysis

Methods

The synthesis of (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID typically involves several key steps:

  1. Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
  2. Introduction of the Cyclopropyl and Fluorophenyl Groups: These groups are introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
  3. Construction of the Heptenoic Acid Chain: This step involves forming the carbon chain through aldol condensation or Wittig reaction, followed by selective reduction and hydroxylation to introduce the hydroxyl groups .

Technical Details

The synthetic process requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the reactions and purify the compound .

Molecular Structure Analysis

Structure

The molecular formula for (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID is C25H24FNO4. The structure includes:

  • A quinoline ring system.
  • A cyclopropyl substituent.
  • A fluorophenyl group.
  • A heptenoic acid chain with two hydroxyl groups.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for organic compounds with multiple functional groups. Key reactions include:

  1. Hydrolysis: The ester or amide bonds may hydrolyze under acidic or basic conditions.
  2. Reductive Reactions: The double bond in the heptenoic acid chain can be reduced using hydrogenation techniques.
  3. Substitution Reactions: The presence of hydroxyl groups allows for further derivatization through nucleophilic substitution reactions .

Technical Details

Understanding these reactions is crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with different biological activities.

Mechanism of Action

The mechanism of action for (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins potentially inhibiting their function. The cyclopropyl and fluorophenyl groups enhance binding affinity and specificity, while the hydroxyl groups may participate in hydrogen bonding that stabilizes interactions with biological targets .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Molecular Weight: Approximately 424.47 g/mol.

Chemical Properties

Chemical properties encompass:

  1. Solubility: The compound's solubility in organic solvents varies based on its functional groups.
  2. Stability: It is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound's physical and chemical properties .

Applications

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID has several scientific uses:

  1. Pharmaceutical Research: It is studied for its potential applications in treating hyperlipidemia due to its structural similarity to statins.
  2. Biochemical Studies: The compound serves as a tool for studying enzyme inhibition and receptor interactions.
  3. Medicinal Chemistry: Its unique structure allows for modifications that could lead to new therapeutic agents targeting various diseases .

Properties

CAS Number

769908-13-6

Product Name

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

IUPAC Name

(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C25H24FNO4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19+/m0/s1

InChI Key

VGYFMXBACGZSIL-FUTHQCHMSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.